(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 7th position of the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Reduction: Reduction of the isoquinoline ring to form the tetrahydroisoquinoline structure using hydrogenation or other reducing agents.
Carboxylation: Introduction of the carboxylic acid group at the 3rd position through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Formation of Hydrochloride Salt: Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Advanced purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation of the tetrahydroisoquinoline ring to form isoquinoline derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions at the bromine atom to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation for reduction reactions.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: Isoquinoline derivatives with various functional groups.
Reduction Products: Alcohols, aldehydes, or other reduced forms of the carboxylic acid group.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- (3S)-7-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- (3S)-7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Uniqueness
(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
(3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTRRRJQYZTKPD-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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